(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole
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Overview
Description
The compound “(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule featuring multiple imidazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of imidazole rings and the introduction of phenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the imidazole rings.
Aromatic substitution reactions: to introduce phenyl groups.
Chiral resolution: to obtain the (4S,5S) stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: for small-scale production.
Continuous flow synthesis: for larger-scale production, which can offer better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under certain conditions.
Reduction: The phenyl groups can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of imidazole N-oxides.
Reduction: May yield phenyl-substituted imidazoles.
Substitution: Can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of certain enzymes.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development:
Therapeutic Agents: May exhibit activity against certain diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mechanism of Action
The mechanism by which the compound exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors.
Pathways: Involvement in specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole: A simpler analog with fewer imidazole rings.
(4S,5S)-2-phenyl-4,5-diphenyl-4,5-dihydro-1H-imidazole: Another analog with different substitution patterns.
Uniqueness
Structural Complexity: The compound’s multiple imidazole rings and phenyl groups make it unique.
Chirality: The (4S,5S) stereochemistry adds to its uniqueness and potential specificity in biological applications.
Properties
Molecular Formula |
C51H42N6 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C51H42N6/c1-7-19-34(20-8-1)43-44(35-21-9-2-10-22-35)53-49(52-43)40-31-41(50-54-45(36-23-11-3-12-24-36)46(55-50)37-25-13-4-14-26-37)33-42(32-40)51-56-47(38-27-15-5-16-28-38)48(57-51)39-29-17-6-18-30-39/h1-33,43-48H,(H,52,53)(H,54,55)(H,56,57)/t43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
DZRGRCGVYYTBKB-RYICAFHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=CC(=CC(=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=N[C@H]([C@@H](N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC(=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=NC(C(N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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